molecular formula C12H22BrN B1282250 12-Bromododecanenitrile CAS No. 54863-47-7

12-Bromododecanenitrile

Cat. No.: B1282250
CAS No.: 54863-47-7
M. Wt: 260.21 g/mol
InChI Key: REWUNQPQBYXSQB-UHFFFAOYSA-N
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Preparation Methods

12-Bromododecanenitrile can be synthesized through the bromination of dodecanenitrile. The reaction involves substituting a hydrogen atom in dodecanenitrile with a bromine atom . The process typically requires a brominating agent such as bromine (Br₂) or a bromine-containing compound under controlled conditions to ensure the selective substitution of the desired carbon atom.

Chemical Reactions Analysis

12-Bromododecanenitrile undergoes various chemical reactions, including:

Properties

IUPAC Name

12-bromododecanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22BrN/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWUNQPQBYXSQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC#N)CCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80518678
Record name 12-Bromododecanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80518678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54863-47-7
Record name 12-Bromododecanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80518678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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